molecular formula C11H8ClN3O3 B8528279 2-Chloro-4-(4-methyl-6-nitropyridin-3-yloxy)pyridine CAS No. 1225278-71-6

2-Chloro-4-(4-methyl-6-nitropyridin-3-yloxy)pyridine

Cat. No.: B8528279
CAS No.: 1225278-71-6
M. Wt: 265.65 g/mol
InChI Key: LXCBDBLPUONWAH-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methyl-6-nitropyridin-3-yloxy)pyridine is a useful research compound. Its molecular formula is C11H8ClN3O3 and its molecular weight is 265.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

1225278-71-6

Molecular Formula

C11H8ClN3O3

Molecular Weight

265.65 g/mol

IUPAC Name

5-(2-chloropyridin-4-yl)oxy-4-methyl-2-nitropyridine

InChI

InChI=1S/C11H8ClN3O3/c1-7-4-11(15(16)17)14-6-9(7)18-8-2-3-13-10(12)5-8/h2-6H,1H3

InChI Key

LXCBDBLPUONWAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1OC2=CC(=NC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-4-hydroxypyridine (0.239 g, 1.843 mmol) was dissolved in DMF (18.43 ml) and potassium t-butoxide (0.290 g, 2.58 mmol) was added. The solution was degassed for several minutes, and then 5-bromo-4-methyl-2-nitropyridine (0.4 g, 1.843 mmol) was added. The mixture was heated at 65° C. for 70 hours under argon and then at 80° C. for 24 hours. The reaction mixture was cooled to RT, diluted with ethyl acetate (150 mL), washed with water (75 mL), 10% aqueous LiCl (2×75 mL), saturated aqueous bicarbonate (75 mL) and brine (75 mL), dried (MgSO4), evaporated and purified via silica gel chromatography (ethyl acetate/hexanes) to yield 2-chloro-4-(4-methyl-6-nitropyridin-3-yloxy)pyridine as a yellow solid (0.087 g, 18% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.49 (s, 1H), 8.47 (s, 1H), 8.35 (d, 1H), 7.24 (d, 1H), 7.12 (dd, 1H), 2.31 (s, 3H); MS (ESI) m/z: 266.0 (M+H+).
Quantity
0.239 g
Type
reactant
Reaction Step One
Name
Quantity
18.43 mL
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 5-fluoro-4-methyl-2-nitropyridine (0.8 g, 5.12 mmol), 4-hydroxy-2-chloropyridine (0.996 g, 7.69 mmol) and K2CO3 (0.708 g, 5.12 mmol) in DMF (10 mL) was heated at 80° C. for 4 h. The mixture was cooled to RT, poured onto water, extracted with EtOAc (2×) and the combined organics were washed with brine, dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (EtOAc/Hex) to afford 5-((2-chloropyridin-4-yl)oxy)-4-methyl-2-nitropyridine (850 mg, 62%) as an off-white solid. MS (ESI) m/z: 266.0 (M+H+).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.996 g
Type
reactant
Reaction Step One
Name
Quantity
0.708 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 5-fluoro-4-methyl-2-nitropyridine (2 g, 12.81 mmol) and 2-chloro-4-hydroxypyridine (1.66 g, 12.81 mmol) in DMF (26 mL) was sparged with Ar, treated with K2CO3 (2.66 g, 19.22 mmol), heated at 88° C. for 24 h, then at 50° C. for 2 days. The mixture was treated with water and the resulting solid collected via filtration and dried to afford 5-((2-chloropyridin-4-yl)oxy)-4-methyl-2-nitropyridine (2.72 g, 80%). 1H NMR (400 MHz, DMSO-d6): δ 8.49 (s, 1H), 8.47 (s, 1H), 8.35 (d, J=5.7 Hz, 1H), 7.24 (d, J=2.3 Hz, 1H), 7.12 (dd, J=5.7, 2.3 Hz, 1H), 2.32 (s, 3H); MS (ESI) m/z: 266.0 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
2.66 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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